Δ2-Cefdinir

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Δ2-Cefdinir is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class. It is effective against a variety of Gram-positive and Gram-negative bacterial infections. This compound is commonly used to treat infections in the ear, sinus, throat, lungs, and skin .

科学研究应用

Δ2-Cefdinir has a wide range of scientific research applications:

作用机制

- PBPs play a crucial role in cell wall synthesis by catalyzing the final transpeptidation step of peptidoglycan formation .

- As a result, bacterial cell walls become weakened and susceptible to osmotic pressure, leading to cell lysis and death .

- This structural modification allows it to resist inactivation by bacterial enzymes, making it effective against a wide range of Gram-negative and Gram-positive organisms .

- Clinically, it treats infections such as acute otitis media, sinusitis, pneumonia, and skin infections .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

Δ2-Cefdinir interacts with various biomolecules, primarily penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of peptidoglycan, a key component of bacterial cell walls . By binding to these PBPs, this compound inhibits cell wall synthesis, leading to bacterial cell death .

Cellular Effects

This compound exerts its effects on various types of bacterial cells. It interferes with cell wall synthesis, which is crucial for maintaining the structural integrity of the cell . This interference affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with PBPs, leading to the inhibition of cell wall synthesis . This interaction disrupts the normal function of these enzymes, preventing the formation of peptidoglycan and leading to changes in gene expression that result in bacterial cell death .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit cell wall synthesis, leading to sustained antibacterial effects . The drug’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to antibiotic action, specifically the inhibition of cell wall synthesis . It interacts with enzymes such as PBPs and potentially affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is widely distributed in the body and shows good penetration into various tissues

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be located in the periplasmic space of bacteria where it can interact with PBPs to inhibit cell wall synthesis .

准备方法

Synthetic Routes and Reaction Conditions

Δ2-Cefdinir can be synthesized through various methods. One common approach involves the use of hydrophilic polymers to enhance its solubility, dissolution, and bioavailability. For instance, solid dispersions of this compound can be prepared using hydroxypropyl-methylcellulose, carboxymethylcellulose-Na, and polyvinyl pyrrolidone K30 at a weight ratio of 1:1 (drug:polymer) using a spray-drying method .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced techniques such as media milling to prepare nanosuspensions. This method improves the oral bioavailability of this compound by increasing its solubility, dissolution rate, and permeation .

化学反应分析

Types of Reactions

Δ2-Cefdinir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include beta-lactamase inhibitors, which enhance its efficacy against beta-lactamase-producing bacteria . The reactions typically occur under mild conditions to preserve the integrity of the compound.

Major Products Formed

The major products formed from the reactions of this compound include its active metabolites, which retain the antibiotic properties of the parent compound .

相似化合物的比较

Δ2-Cefdinir is compared with other third-generation cephalosporins such as cefixime and cefepime. While all these compounds share a similar mechanism of action, this compound is unique in its enhanced solubility and bioavailability when prepared using hydrophilic polymers . Other similar compounds include amoxicillin and Augmentin, which are penicillin-type antibiotics .

Conclusion

This compound is a versatile and effective antibiotic with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties, such as enhanced solubility and bioavailability, make it a valuable compound in the fight against bacterial infections.

属性

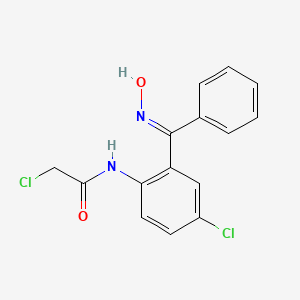

CAS 编号 |

934986-49-9 |

|---|---|

分子式 |

C₁₄H₁₃N₅O₅S₂ |

分子量 |

395.41 |

同义词 |

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。